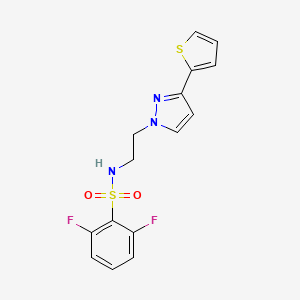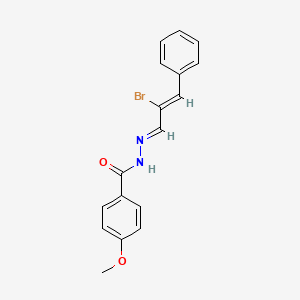
N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-4-methoxybenzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-4-methoxybenzohydrazide, also known as BPMBH, is a chemical compound that has gained significant attention in the scientific community. BPMBH is a hydrazone derivative that has been synthesized through a reaction between 4-methoxybenzohydrazide and 2-bromo-3-phenylacryloyl chloride. This compound has been found to possess various biological activities, making it a potential candidate for drug development.
Wirkmechanismus
The mechanism of action of N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-4-methoxybenzohydrazide is not fully understood. However, studies have suggested that it exerts its biological activities through the inhibition of various enzymes and signaling pathways. For example, N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-4-methoxybenzohydrazide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response.
Biochemical and Physiological Effects:
N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-4-methoxybenzohydrazide has been found to possess various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-4-methoxybenzohydrazide has been found to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT).
Vorteile Und Einschränkungen Für Laborexperimente
N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-4-methoxybenzohydrazide has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. Additionally, it has been shown to possess various biological activities, making it a potential candidate for drug development. However, there are also some limitations to its use. For example, the mechanism of action is not fully understood, and further studies are needed to elucidate its pharmacological properties.
Zukünftige Richtungen
There are several future directions for the study of N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-4-methoxybenzohydrazide. One potential avenue is the development of N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-4-methoxybenzohydrazide derivatives with improved pharmacological properties. Additionally, further studies are needed to elucidate the mechanism of action and to explore the potential applications of N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-4-methoxybenzohydrazide in the treatment of various diseases. Finally, the synthesis of N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-4-methoxybenzohydrazide using greener methods is an area of ongoing research.
Synthesemethoden
The synthesis of N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-4-methoxybenzohydrazide involves the reaction between 4-methoxybenzohydrazide and 2-bromo-3-phenylacryloyl chloride in the presence of a base. The reaction takes place in an organic solvent and is typically carried out under reflux conditions. The final product is obtained through filtration and recrystallization.
Wissenschaftliche Forschungsanwendungen
N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-4-methoxybenzohydrazide has been extensively studied for its potential applications in drug development. It has been found to possess various biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. Additionally, N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-4-methoxybenzohydrazide has shown promising results in the treatment of cancer and neurodegenerative diseases.
Eigenschaften
IUPAC Name |
N-[(E)-[(Z)-2-bromo-3-phenylprop-2-enylidene]amino]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O2/c1-22-16-9-7-14(8-10-16)17(21)20-19-12-15(18)11-13-5-3-2-4-6-13/h2-12H,1H3,(H,20,21)/b15-11-,19-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHTVKVGNIDHJQF-CTGWRUSHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NN=CC(=CC2=CC=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)N/N=C/C(=C/C2=CC=CC=C2)/Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-4-methoxybenzohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzyl-7-chloro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2701280.png)

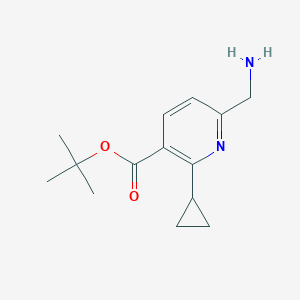
![1-[(4-fluorophenyl)methoxy]-N-(2-nitrophenyl)-2-oxopyridine-3-carboxamide](/img/structure/B2701283.png)
![4-(dimethylsulfamoyl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}benzamide](/img/structure/B2701284.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,5-difluorobenzenesulfonamide](/img/structure/B2701285.png)
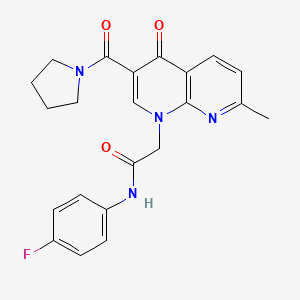
![8-chloro-N-(4-ethylphenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2701287.png)
![(2Z)-N-(3,5-dimethoxyphenyl)-2-[(phenylsulfonyl)hydrazono]-2H-chromene-3-carboxamide](/img/structure/B2701288.png)
![1-methyl-1H-benzo[d]imidazol-5-yl benzo[d]thiazole-6-carboxylate](/img/structure/B2701291.png)
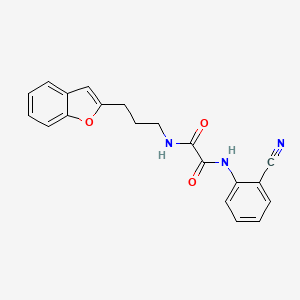
![2-(2-oxo-2-(piperidin-1-yl)ethyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2701298.png)

